molecular formula C18H13ClF2N4O2 B279909 N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide

N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide

Katalognummer B279909
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: SMQXESUVCMACCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CDK 4/6 inhibitor, is a small molecule drug that has been developed as a potential treatment for cancer. It works by inhibiting the activity of cyclin-dependent kinases (CDK) 4 and 6, which are enzymes that play a crucial role in cell cycle progression.

Wirkmechanismus

N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor works by selectively inhibiting the activity of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4 and 6, which are enzymes that play a crucial role in cell cycle progression. By inhibiting these enzymes, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor prevents the cells from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death. This mechanism of action makes N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor an attractive target for cancer treatment, as cancer cells often have dysregulated cell cycle control.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has also been shown to enhance the immune response to cancer cells, which may contribute to its antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor for lab experiments is its selectivity for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4 and 6, which allows for more specific targeting of cancer cells. However, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor also has some limitations for lab experiments. For example, it can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its stability can be a challenge.

Zukünftige Richtungen

There are several potential future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor research. One area of interest is the development of combination therapies that include N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, there is ongoing research into the development of new N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Synthesemethoden

The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting materials include 2-chloro-4,5-difluorobenzoic acid, 3-aminophenylboronic acid, and 1-methyl-1H-pyrazole-3-carboxylic acid. These compounds are reacted together in the presence of various reagents and catalysts to form the intermediate compounds, which are then purified and further reacted to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Clinical trials have also shown promising results, with N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor demonstrating significant antitumor activity and improved progression-free survival in patients with advanced breast cancer.

Eigenschaften

Molekularformel

C18H13ClF2N4O2

Molekulargewicht

390.8 g/mol

IUPAC-Name

N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H13ClF2N4O2/c1-25-6-5-16(24-25)18(27)23-11-4-2-3-10(7-11)22-17(26)12-8-14(20)15(21)9-13(12)19/h2-9H,1H3,(H,22,26)(H,23,27)

InChI-Schlüssel

SMQXESUVCMACCV-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Kanonische SMILES

CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.